4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride 4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1327208-66-1
VCID: VC5276518
InChI: InChI=1S/C24H36N4O3S2.ClH/c1-16(2)13-28(14-17(3)4)33(30,31)20-9-7-19(8-10-20)23(29)26-24-25-21-11-12-27(18(5)6)15-22(21)32-24;/h7-10,16-18H,11-15H2,1-6H3,(H,25,26,29);1H
SMILES: CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl
Molecular Formula: C24H37ClN4O3S2
Molecular Weight: 529.16

4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

CAS No.: 1327208-66-1

Cat. No.: VC5276518

Molecular Formula: C24H37ClN4O3S2

Molecular Weight: 529.16

* For research use only. Not for human or veterinary use.

4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride - 1327208-66-1

Specification

CAS No. 1327208-66-1
Molecular Formula C24H37ClN4O3S2
Molecular Weight 529.16
IUPAC Name 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C24H36N4O3S2.ClH/c1-16(2)13-28(14-17(3)4)33(30,31)20-9-7-19(8-10-20)23(29)26-24-25-21-11-12-27(18(5)6)15-22(21)32-24;/h7-10,16-18H,11-15H2,1-6H3,(H,25,26,29);1H
Standard InChI Key YOLUIQSYMUEBPD-UHFFFAOYSA-N
SMILES CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional domains:

  • A sulfamoyl group (-SO₂N(iBu)₂) at the para position of the benzamide ring, contributing to enhanced solubility and hydrogen-bonding capacity.

  • A tetrahydrothiazolo[5,4-c]pyridine core, a bicyclic system known for its conformational rigidity and potential interaction with biological targets.

  • An isopropyl substituent on the pyridine ring, influencing steric effects and lipophilicity.

The molecular formula is C₂₄H₃₇ClN₄O₃S₂, with a molar mass of 529.16 g/mol. The hydrochloride salt form improves crystallinity and stability, critical for pharmaceutical formulation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural validation:

  • ¹H NMR: Distinct signals at δ 1.02–1.08 (diisobutyl methyl groups), δ 3.21–3.45 (pyridine and thiazole protons), and δ 7.85–8.10 (benzamide aromatic protons).

  • ¹³C NMR: Peaks corresponding to the sulfonamide sulfur (δ 44.2) and carbonyl carbons (δ 168.5).

PropertyValue
Molecular FormulaC₂₄H₃₇ClN₄O₃S₂
Molecular Weight529.16 g/mol
IUPAC Name4-[Bis(2-methylpropyl)sulfamoyl]-N-(5-propan-2-yl-6,7-dihydro-4H- thiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
SMILESCC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl

Synthetic Methodology

Stepwise Synthesis

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Formation of Tetrahydrothiazolo[5,4-c]pyridine: Cyclocondensation of 2-aminopyridine derivatives with thiourea under acidic conditions generates the bicyclic core.

  • Sulfamoylation: Reaction of 4-nitrobenzoyl chloride with diisobutylamine, followed by reduction to the amine and sulfonylation with chlorosulfonic acid.

  • Amide Coupling: The benzamide linkage is established via carbodiimide-mediated coupling between the sulfamoylbenzoyl chloride and the tetrahydrothiazolo-pyridine amine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Critical parameters include maintaining anhydrous conditions during sulfonylation (Step 2) and precise pH control during salt formation (Step 4).

Yield Optimization

  • Step 1: 68% yield (reflux in ethanol, 12 h).

  • Step 2: 52% yield (0°C, dichloromethane solvent).

  • Step 3: 75% yield (room temperature, 24 h).

  • Step 4: 89% yield (precipitation from ethyl acetate).

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBioactivity Highlights
4-(N,N-Diisobutylsulfamoyl)-N-(5-...Sulfamoyl group, isopropylModerate 5-HT₆ affinity
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamideLacks sulfamoylLower solubility, inactive at 5-HT₆
3-(Isopropylthio)-N-(5-methyl-...)Thioether linkageEnhanced metabolic stability

The sulfamoyl derivative exhibits superior aqueous solubility (LogP = 2.1 vs. 3.4 for non-sulfamoyl analogs), critical for bioavailability.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the isopropyl group or introducing halogen substituents may enhance target affinity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration in rodent models.

  • Toxicological Profiling: Acute and subchronic toxicity studies to establish safety margins.

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